9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Anti-tubercular Mycobacterium tuberculosis H37Rv Chromeno-oxazinone SAR

9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the angular chromeno[8,7-e][1,3]oxazin-2-one class—a fused heterocyclic scaffold constructed from 7-hydroxy-4-methylcoumarin via Mannich-type condensation cyclization. This compound bears a 4-chlorobenzyl substituent at the N-9 position and a methyl group at C-4, yielding a molecular formula of C19H16ClNO3 and a molecular weight of approximately 341.8 g/mol.

Molecular Formula C19H16ClNO3
Molecular Weight 341.8 g/mol
Cat. No. B14998574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Molecular FormulaC19H16ClNO3
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C19H16ClNO3/c1-12-8-18(22)24-19-15(12)6-7-17-16(19)10-21(11-23-17)9-13-2-4-14(20)5-3-13/h2-8H,9-11H2,1H3
InChIKeyASWFTNOPBUOHSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: A Chromeno-Oxazinone Derivative for Specialized Screening Collections


9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the angular chromeno[8,7-e][1,3]oxazin-2-one class—a fused heterocyclic scaffold constructed from 7-hydroxy-4-methylcoumarin via Mannich-type condensation cyclization [1]. This compound bears a 4-chlorobenzyl substituent at the N-9 position and a methyl group at C-4, yielding a molecular formula of C19H16ClNO3 and a molecular weight of approximately 341.8 g/mol. Chromeno-oxazinones are recognized in the medicinal chemistry literature for their anti-inflammatory, anti-mycobacterial, and enzyme-inhibitory potential [1][2]. However, published quantitative biological data specific to this exact 4-chlorobenzyl analog remain scarce; this guide therefore focuses on structurally adjacent benchmark compounds to enable evidence-based selection.

1 Chromeno[8,7-e]oxazin-2-one scaffold for anti‑mycobacterial and anti‑inflammatory screening collections
2 Unique 4‑chlorobenzyl hybrid pharmacophore not represented in published phenyl or benzyl series
3 Structurally adjacent benchmark compounds guide evidence‑based selection (class‑level SAR)

Why 4‑Chlorobenzyl Substitution Cannot Be Approximated by Simple Phenyl or Benzyl Analogs


In the 9,10-dihydro-4-methyl-chromeno[8,7-e][1,3]oxazin-2(8H)-one series, the nature of the N‑9 substituent dictates biological outcome, and congeners are not functionally interchangeable. Direct experimental evidence from the anti‑mycobacterial series 4a–j demonstrates that moving from a 4‑chlorophenyl (4d, MIC = 10 µg/mL) to a 4‑methylphenyl (4g, MIC = 5 µg/mL) can halve the MIC, while switching to an unsubstituted benzyl group (4i, MIC > 40 µg/mL) abolishes meaningful activity [1]. The 4‑chlorobenzyl motif present in the target compound combines the electron‑withdrawing character of the 4‑chlorophenyl analog with the conformational flexibility of the benzyl analog, a hybrid pharmacophore not represented in the published series. Therefore, substituting the 4‑chlorobenzyl compound with a 4‑chlorophenyl or benzyl analog during screening or SAR campaigns would introduce uncontrolled variables and risk both false‑negative and false‑positive results. Procurement without verifying the identity and purity of this specific regioisomer risks confounding structure‑activity conclusions [1].

4‑Chlorophenyl analogs lack the methylene spacer; conformational rigidity may shift anti‑mycobacterial potency and target engagement.
Benzyl analogs lack the 4‑chloro substituent; published class data show markedly reduced activity versus halogenated phenyl congeners.
Regioisomer or N‑9 substituent mismatch introduces uncontrolled SAR variables; verify 4‑chlorobenzyl identity before procurement.

Quantitative Differentiation of 9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one Against Structural Analogs


Anti‑Mycobacterial Potency: Predicted Advantage of the 4‑Chlorobenzyl Hybrid over Phenyl and Benzyl Comparators

Although direct MIC data for the 4‑chlorobenzyl analog are not published, class‑level SAR from the 4a–j series permits a principled prediction. The 4‑chlorophenyl analog 4d shows MIC = 10 µg/mL (30.51 µM), while the unsubstituted benzyl analog 4i shows MIC > 40 µg/mL (>130 µM) against M. tuberculosis H37Rv [1]. The 4‑chlorobenzyl target compound merges the electron‑withdrawing chlorine of 4d with the methylene spacer of 4i—a combination that, by analogy with the SAR trend where halogenated phenyls outperform benzyls, is expected to yield MIC values intermediate between 5 and 25 µg/mL. This positions the compound as a potentially superior screening candidate relative to the equipotent 4‑methylphenyl lead 4g (MIC = 5 µg/mL) if the chlorine atom introduces additional target‑engagement interactions [1].

Anti‑Mycobacterial Activity
Class‑level inference
Target (predicted): MIC 5–25 µg/mL
4d (4‑Cl‑phenyl): 10 µg/mL
4i (benzyl): >40 µg/mL
4g (4‑CH3‑phenyl): 5 µg/mL
Predicted intermediate potency; enables hybrid pharmacophore exploration not possible with phenyl/benzyl analogs.
Data to verify; SAR interpolation from Mathew 2017, M. tuberculosis H37Rv microbroth assay.
Anti-tubercular Mycobacterium tuberculosis H37Rv Chromeno-oxazinone SAR

CYP450 Inhibition Profile: Cleaner CYP3A4 Window Versus Cross‑Class Pan‑Inhibitors

A structurally related chromeno‑oxazinone (CHEMBL2018913) was profiled against a panel of human CYP isoforms. The compound exhibited Ki = 50,000 nM for CYP2C19, IC50 = 50,000 nM for CYP2E1, and IC50 = 5,490 nM for CYP3A4 [1]. This represents a ~9‑fold selectivity window favoring CYP3A4 inhibition over CYP2C19/2E1. In contrast, many chromeno‑oxazinone derivatives bearing bulkier N‑9 substituents show pan‑CYP inhibition with IC50 values below 1,000 nM across multiple isoforms [1]. The target 4‑chlorobenzyl compound, which retains a modest steric profile, is predicted to maintain this favorable CYP3A4‑sparing profile, making it a lower‑risk candidate for in vitro ADME panels where CYP3A4‑selective probes are preferred.

CYP3A4 Selectivity
Class‑level inference
Target (predicted): CYP3A4 IC50 ~5–10 µM
CYP2C19/CYP2E1 >50 µM
CHEMBL2018913: CYP3A4 5.49 µM
CYP2C19/2E1 50 µM
~9‑fold CYP3A4 preference over CYP2C19/2E1 supports use as a moderate‑affinity ADME probe.
Based on structural analog CHEMBL2018913; recombinant CYP and HLM data.
Drug metabolism CYP450 inhibition Chromeno-oxazinone selectivity

Synthetic Accessibility and Green Chemistry Credentials for Procurement

The 4‑methyl-chromeno[8,7-e][1,3]oxazin‑2(8H)-one scaffold is synthesized via a one‑pot, water‑mediated Mannich reaction that proceeds at 80–90 °C in 1 hour, yielding products in 70–78% isolated yield after simple extraction and chromatography [1]. This eco‑friendly protocol avoids organic solvents during the key cyclization step, uses equimolar reagents, and generates minimal waste—attributes that translate into lower production costs and a reduced environmental footprint compared to analogs requiring multi‑step, solvent‑intensive routes. The 4‑chlorobenzyl analog is accessible by the same method using 4‑chlorobenzylamine as the primary amine input, ensuring batch‑to‑batch consistency and scalable supply for screening campaigns.

Green Synthesis
Supporting evidence
One‑pot Mannich, H2O, 80–90 °C, 1 h
Yield 70–78%
2–4 fewer steps vs multi‑step routes
Scalable, eco‑friendly route ensures batch consistency and lower procurement cost.
Comparable to published 4‑substituted analogs; Mathew 2017.
One-pot synthesis Green chemistry Chromeno-oxazinone procurement

Cytocompatibility Baseline: Favorable Safety Margin Projected from Class Data

The lead anti‑mycobacterial compounds 4g and 4h in the chromeno‑oxazinone series retain >90% viability of HEK‑293 cells at 100 µg/mL, the highest concentration tested, indicating a low intrinsic cytotoxicity for this chemotype [1]. Given that the 4‑chlorobenzyl analog shares the same core scaffold and substituents at positions where toxicity‑generating functional groups (e.g., nitro, aniline) are absent, a similarly favorable safety margin is anticipated. This contrasts with certain benzoxazine anti‑TB agents that exhibit cytotoxicity at concentrations below 10 µg/mL [1].

Cytocompatibility
Class‑level inference
Target (predicted): HEK‑293 viability >90% at 100 µg/mL
Benzoxazine comparators:
Low intrinsic cytotoxicity supports phenotypic screening without confounding cell‑death.
Class data from Mathew 2017; direct measurement pending for this analog.
Cytotoxicity HEK-293 Chromeno-oxazinone safety

Prioritized Application Scenarios for 9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one


Anti‑Tubercular Lead Expansion and SAR Library Design

Use the 4‑chlorobenzyl analog as a novel scaffold‑hopping point for expanding the SAR around the chromeno‑oxazinone anti‑TB pharmacophore. The hybrid substituent profile fills a gap between the 4‑chlorophenyl (MIC 10 µg/mL) and benzyl (MIC > 40 µg/mL) congeners, enabling exploration of chlorine‑mediated electronic effects on target binding without the conformational rigidity of a direct phenyl link [1].

CYP3A4‑Selective Probe Compound for in Vitro ADME Panels

Deploy the compound as a moderate‑affinity CYP3A4 inhibitor (predicted IC50 ~5–10 µM) in drug‑drug interaction screening cascades. Its predicted ~9‑fold selectivity over CYP2C19 and CYP2E1 makes it a cleaner probe than pan‑CYP inhibitors commonly used in industrial ADME laboratories [2].

Green Chemistry‑Derived Reference Standard for Method Validation

Leverage the one‑pot water‑based synthesis to generate high‑purity reference material for analytical method development (HPLC, LC‑MS). The well‑characterized synthetic route and established spectral data for the scaffold ensure batch‑to‑batch reproducibility suitable for pharmacopeial or QC applications [1].

Phenotypic Screening in Mycobacterial Infection Models

Include the compound in medium‑throughput phenotypic screens against M. tuberculosis H37Rv, exploiting the low HEK‑293 cytotoxicity observed for the chemotype. The favorable therapeutic window projected from class data supports progression to intracellular infection models without immediate toxicity flags [1].

Application
Selection Property
Validation Focus
Anti‑mycobacterial SAR expansion
Unique 4‑chlorobenzyl hybrid pharmacophore
MIC endpoint comparison with 4d, 4g, 4i; SAR interpolation
CYP3A4‑selective ADME probe
Predicted CYP3A4 preference over CYP2C19/2E1
CYP panel IC50 profiling; off‑target selectivity review
Green chemistry reference standard
One‑pot water‑based synthesis, batch reproducibility
Purity and spectral consistency across batches; method validation
Phenotypic screening in mycobacterial models
Low cytotoxicity profile projected from class data
Cell viability endpoints in M. tuberculosis infection models
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